molecular formula C14H18FNO3S2 B2976741 8-((3-Fluorobenzyl)sulfonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane CAS No. 1351613-47-2

8-((3-Fluorobenzyl)sulfonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane

Cat. No.: B2976741
CAS No.: 1351613-47-2
M. Wt: 331.42
InChI Key: WNJWNUPJYYUAMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-((3-Fluorobenzyl)sulfonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane is a novel compound with potential therapeutic applications. It belongs to the class of sulfonylazaspirodienone derivatives . These compounds have garnered interest due to their anticancer activity and other biological properties .


Synthesis Analysis

The synthesis of this compound involves a key step of metal-catalyzed cascade cyclization . Researchers optimized the lead compound based on benzenesulfonylazaspirodienone (HL-X9) and successfully generated a series of novel derivatives. Notably, acetyl-protected mannose-linked sulfonylazaspirodienone derivatives exhibited improved anticancer activities .


Molecular Structure Analysis

The molecular structure of This compound comprises a spirocyclic framework with a sulfonyl group and a fluorobenzyl moiety. The arrangement of atoms and functional groups within the molecule significantly influences its biological properties .


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the available information, it’s essential to explore its reactivity with various nucleophiles, electrophiles, and other functional groups. Investigating its behavior under different conditions will provide insights into its potential applications .

Scientific Research Applications

Synthesis and Structural Analysis

  • The synthesis of spiro compounds, including azaspiro derivatives, has been extensively explored due to their potential in creating biologically active compounds and drug discovery applications. For instance, Mai et al. (2010) described the synthesis of 3-amino-2,2-dimethyl-8-thia-1-azaspiro[4.5]decane, highlighting key steps in the creation of azaspirocycle structures Mai, Green, Bates, & Fang, 2010.

  • Another study by Ogurtsov and Rakitin (2020) developed a convenient synthesis of 8-oxa-2-azaspiro[4.5]decane from commercially available reagents, emphasizing the compound's promise for producing important biologically active compounds Ogurtsov & Rakitin, 2020.

Applications in Drug Discovery

  • Li, Rogers-Evans, and Carreira (2013) synthesized new classes of thia/oxa-azaspiro[3.4]octanes as novel, multifunctional, and structurally diverse modules for drug discovery. These spirocycles are designed to offer new avenues in the development of therapeutic agents Li, Rogers-Evans, & Carreira, 2013.

  • Basappa et al. (2009) reported on the anti-tumor and anti-angiogenic activity of novel hydantoin derivatives, including azaspiro bicyclic hydantoin derivatives, indicating significant potential in cancer therapy through the inhibition of VEGF secretion in cancer cells Basappa, Ananda Kumar, Nanjunda Swamy, Sugahara, & Rangappa, 2009.

Mechanism of Action

Target of Action

The primary target of 8-((3-Fluorobenzyl)sulfonyl)-1-oxa-4-thia-8-azaspiro[4Similar compounds have been found to target receptor-interacting protein kinase 1 (ripk1), which plays a crucial role in programmed cell death .

Mode of Action

It is suggested that the benzyl groups of similar compounds are inserted into the bottom of a deep hydrophobic pocket and form t-shaped π–π interactions with his136 . This interaction could potentially inhibit the function of the target protein, altering cellular processes.

Biochemical Pathways

The specific biochemical pathways affected by 8-((3-Fluorobenzyl)sulfonyl)-1-oxa-4-thia-8-azaspiro[4Similar compounds have been found to affect the necroptosis signaling pathway , which is involved in various pathophysiological disorders, including inflammatory, neurodegenerative, infectious, and malignant diseases .

Result of Action

The specific molecular and cellular effects of 8-((3-Fluorobenzyl)sulfonyl)-1-oxa-4-thia-8-azaspiro[4Similar compounds have been found to have significant effects on seizure protection, suggesting potential anticonvulsant activity .

Properties

IUPAC Name

8-[(3-fluorophenyl)methylsulfonyl]-1-oxa-4-thia-8-azaspiro[4.5]decane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18FNO3S2/c15-13-3-1-2-12(10-13)11-21(17,18)16-6-4-14(5-7-16)19-8-9-20-14/h1-3,10H,4-9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNJWNUPJYYUAMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12OCCS2)S(=O)(=O)CC3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18FNO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.